REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.CN([CH:11]=[O:12])C>>[C:11]1(=[O:12])[O:12][C:11](=[O:12])[C:7]2=[CH:6][CH:7]=[CH:6][CH:7]=[C:6]2[CH2:11]1
|
Name
|
|
Quantity
|
0.021 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to each packet
|
Type
|
WASH
|
Details
|
are then washed with DMF (3×30 ml) and DCM (3×30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 324 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |